N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide
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Overview
Description
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Coupling with Benzamide: The synthesized tetrazole is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Tetrazole derivatives are known for their energetic properties and can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors through hydrogen bonding and electrostatic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide can be compared with other tetrazole derivatives such as:
N-(2H-tetrazol-5-yl)-benzamide: Lacks the ethyl and methoxy groups, which may affect its binding affinity and biological activity.
2-methoxybenzamide: Lacks the tetrazole ring, which significantly reduces its ability to mimic carboxylic acids and interact with biological targets.
N-(2-ethyl-2H-tetrazol-5-yl)-benzamide: Similar structure but without the methoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the tetrazole ring and the methoxybenzamide moiety, providing a balance of properties that can be fine-tuned for specific applications .
Properties
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-3-16-14-11(13-15-16)12-10(17)8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQSKKGWXWOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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